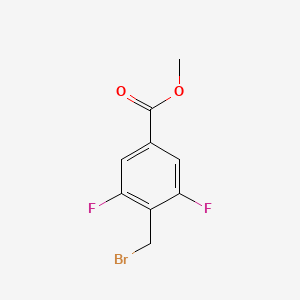

Methyl 4-(bromomethyl)-3,5-difluorobenzoate

Description

Properties

IUPAC Name |

methyl 4-(bromomethyl)-3,5-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKISEQRQCNGSCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)CBr)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(bromomethyl)-3,5-difluorobenzoate typically involves the bromination of methyl 3,5-difluorobenzoate. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the benzylic position.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Types of Reactions:

Substitution Reactions: Methyl 4-(bromomethyl)-3,5-difluorobenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the bromomethyl group can yield methyl 3,5-difluorobenzoate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of methyl 3,5-difluorobenzoate.

Scientific Research Applications

Methyl 4-(bromomethyl)-3,5-difluorobenzoate is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Medicine: It is investigated for its potential as a precursor in the synthesis of anti-cancer and anti-viral agents.

Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(bromomethyl)-3,5-difluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for substitution reactions. The difluoromethyl groups can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with other molecules. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules, which can lead to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Methyl 4-(Bromomethyl)benzoate (CAS: 2417-72-3)

Molecular Formula : C₉H₉BrO₂

Key Differences :

- Lacks fluorine substituents.

- The absence of fluorine reduces electronegativity and lipophilicity, impacting solubility and reactivity.

- Lower molecular weight (229.07 g/mol vs. 265.06 g/mol for the target compound).

Applications : Primarily used as an alkylating agent in organic synthesis. The fluorine-free structure may limit its use in applications requiring enhanced metabolic stability .

3,5-Difluorobenzyl Bromide (CAS: 141776-91-2)

Molecular Formula : C₇H₅BrF₂

Key Differences :

- Replaces the ester group (-COOCH₃) with a benzyl bromide (-CH₂Br).

- The benzyl bromide moiety is more reactive in nucleophilic substitutions due to less steric hindrance and absence of electron-withdrawing ester effects.

Applications : Used in cross-coupling reactions and as a building block for fluorinated ligands. The lack of an ester group limits its utility in carboxylate-based coordination chemistry .

Methyl 3,5-Difluorobenzoate (CAS: 216393-63-4)

Molecular Formula : C₈H₆F₂O₂

Key Differences :

Methyl 2-Amino-4-Bromo-5-Fluorobenzoate (CAS: 1395493-30-7)

Molecular Formula: C₈H₇BrFNO₂ Key Differences:

- Substitutes bromomethyl with an amino (-NH₂) group at the 2-position.

- The amino group enables diazotization and participation in hydrogen bonding, altering solubility and reactivity. Applications: Useful in medicinal chemistry for synthesizing heterocycles or bioactive molecules .

Structural and Functional Analysis

Electronic Effects

- Fluorine Atoms: The 3,5-difluoro substitution increases electron-withdrawing effects, stabilizing negative charges and enhancing resistance to oxidation. This contrasts with non-fluorinated analogs like Methyl 4-(bromomethyl)benzoate .

- Bromomethyl Group : Compared to benzyl bromide derivatives (e.g., CAS 141776-91-2), the ester group in the target compound reduces electrophilicity at the bromine site, moderating reactivity in substitutions .

Physicochemical Properties

| Property | Methyl 4-(Bromomethyl)-3,5-Difluorobenzoate | Methyl 4-(Bromomethyl)benzoate | 3,5-Difluorobenzyl Bromide |

|---|---|---|---|

| Molecular Weight (g/mol) | 265.06 | 229.07 | 207.02 |

| Key Functional Groups | -COOCH₃, -CH₂Br, -F | -COOCH₃, -CH₂Br | -CH₂Br, -F |

| Reactivity | Moderate electrophilicity due to ester | Higher electrophilicity | High electrophilicity |

| Solubility | Moderate in polar aprotic solvents | Higher in non-polar solvents | Low polarity |

Biological Activity

Methyl 4-(bromomethyl)-3,5-difluorobenzoate is a halogenated aromatic ester that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes both bromomethyl and difluoromethyl substituents on a benzoate framework. The exploration of its biological activity is crucial for developing new therapeutic agents, particularly in the fields of antiviral and antidiabetic treatments.

- Molecular Formula : C9H8BrF2O2

- Molecular Weight : Approximately 277.07 g/mol

- Appearance : White to off-white crystalline powder

- Melting Point : 57-58 °C

- Boiling Point : Approximately 130-135 °C at reduced pressure

- Solubility : Low solubility in water; highly soluble in ethanol and ether

The biological activity of methyl 4-(bromomethyl)-3,5-difluorobenzoate is largely attributed to its ability to interact with various biological targets. The presence of the bromomethyl group allows for nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives. Additionally, the difluoromethyl group enhances metabolic stability and bioactivity, making it a promising candidate for drug development.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. By inhibiting this enzyme, it may help in managing conditions such as diabetic retinopathy and neuropathy.

- Antiviral Activity : Research indicates that methyl 4-(bromomethyl)-3,5-difluorobenzoate serves as an intermediate in synthesizing anti-HIV agents, suggesting its role in antiviral drug development .

Applications in Drug Development

Methyl 4-(bromomethyl)-3,5-difluorobenzoate has been utilized in various synthetic pathways aimed at creating novel pharmaceutical compounds:

- Anti-HIV Agents : It acts as a precursor in the synthesis of compounds designed to inhibit HIV replication.

- Aldose Reductase Inhibitors : Its catalytic properties facilitate the synthesis of aldose reductase inhibitors, which are crucial for treating complications associated with diabetes.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of methyl 4-(bromomethyl)-3,5-difluorobenzoate:

-

Synthesis of Anti-HIV Compounds :

- A study demonstrated that derivatives synthesized from this compound exhibited significant antiviral activity against HIV-1. The structural modifications facilitated by the bromomethyl group were essential for enhancing efficacy.

-

Inhibition of Aldose Reductase :

- Research indicated that compounds derived from methyl 4-(bromomethyl)-3,5-difluorobenzoate showed promising results in inhibiting aldose reductase activity. This inhibition was linked to reduced sorbitol accumulation in diabetic models, suggesting therapeutic benefits.

Comparative Analysis with Related Compounds

To better understand the unique properties of methyl 4-(bromomethyl)-3,5-difluorobenzoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-bromomethylbenzoate | Bromomethyl at para position | Intermediate for various organic syntheses |

| Methyl 4-fluorobenzoate | Fluorine substituent instead of bromine | Different reactivity profiles due to electronegativity |

| Methyl 2-bromomethylbenzoate | Bromomethyl at ortho position | Potentially different biological activities compared to para-substituted analogs |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-(bromomethyl)-3,5-difluorobenzoate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via bromination of a methyl 3,5-difluorobenzoate precursor. Key steps include:

- Halogenation : Use of brominating agents (e.g., NBS or Br₂) under controlled conditions to avoid over-bromination.

- Esterification : Protection of the carboxylic acid group as a methyl ester to enhance stability during subsequent reactions.

- Purification : Column chromatography or recrystallization to isolate the product.

- Optimization involves adjusting temperature, solvent polarity (e.g., DCM or THF), and catalyst selection (e.g., Lewis acids like FeCl₃) to maximize yield and purity .

Q. What analytical techniques are most effective for characterizing Methyl 4-(bromomethyl)-3,5-difluorobenzoate?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and bromomethyl group placement. Fluorine coupling constants provide electronic environment insights.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₉H₇BrF₂O₂, MW: 265.06 g/mol) and isotopic patterns for bromine .

- X-ray Crystallography : For definitive structural elucidation, particularly to resolve ambiguities in fluorine/bromine spatial arrangements .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bromomethyl group in cross-coupling reactions?

- Methodology :

- Steric Effects : The 3,5-difluoro substituents create steric hindrance, limiting nucleophilic attack. Use bulky ligands (e.g., SPhos) in Suzuki-Miyaura couplings to mitigate this.

- Electronic Effects : Electron-withdrawing fluorine atoms polarize the C-Br bond, enhancing electrophilicity. Kinetic studies (e.g., Hammett plots) quantify substituent effects on reaction rates .

- Data Table :

| Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 78 | |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 65 |

Q. What strategies address contradictions in reported biological activities of derivatives of this compound?

- Methodology :

- Reproducibility Checks : Validate assay conditions (e.g., pH, solvent, cell lines) across studies.

- Purity Analysis : Use HPLC (>98% purity) to rule out impurities affecting bioactivity.

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing fluorine with chlorine) to isolate contributing factors .

Q. How can computational methods predict the regioselectivity of nucleophilic substitutions involving this compound?

- Methodology :

- DFT Calculations : Model transition states to identify favored attack trajectories (e.g., para vs. meta positions).

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions to predict reactivity hotspots .

Data Contradiction Analysis

Q. Why do yields vary significantly in SN2 reactions involving the bromomethyl group?

- Resolution :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving yields compared to non-polar solvents.

- Leaving Group Stability : Competing elimination (E2) pathways in basic conditions reduce yields. Use mild bases (e.g., K₂CO₃) to favor substitution .

Applications in Drug Discovery

Q. How is this compound utilized as a building block in protease inhibitor design?

- Methodology :

- Fragment-Based Drug Design : Incorporate the bromomethyl group into warhead motifs for covalent inhibition.

- Click Chemistry : Functionalize via azide-alkyne cycloaddition to append pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.